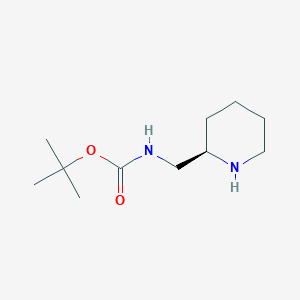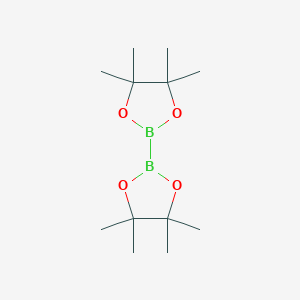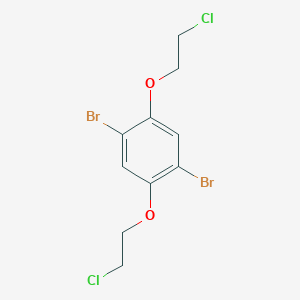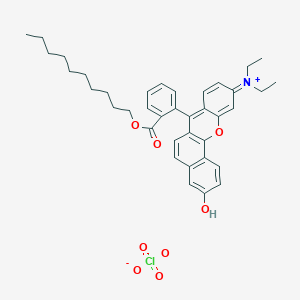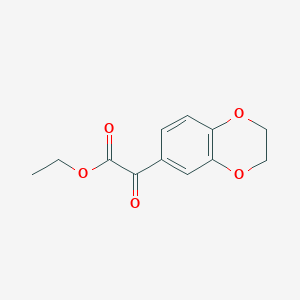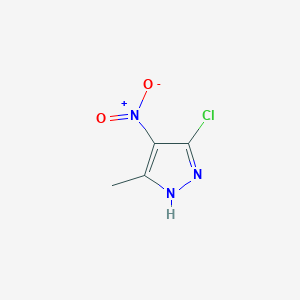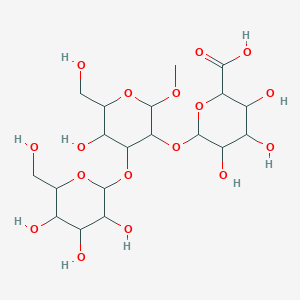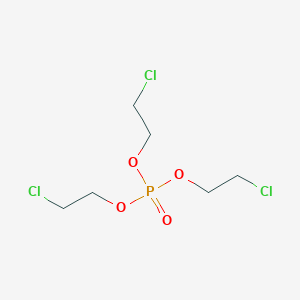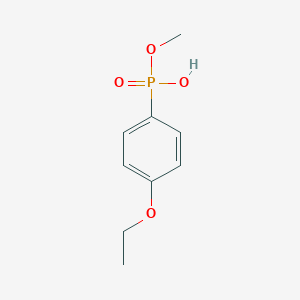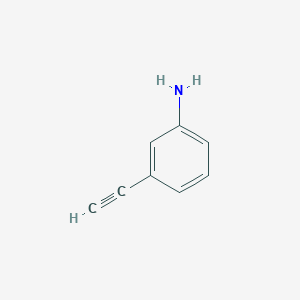
3-乙炔基苯胺
概述
描述
3-Ethynylaniline is a chemical compound that serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds such as indoles and quinolines. The compound features an aniline moiety connected to an ethynyl group, which is a carbon-carbon triple bond. This functional group is highly reactive and can participate in various chemical reactions, making 3-ethynylaniline a valuable building block in synthetic chemistry.
Synthesis Analysis
The synthesis of 3-ethynylaniline derivatives has been explored through several innovative methods. For instance, a gold-catalyzed intermolecular oxidation of o-ethynylanilines has been developed to access functionalized 3-oxyindoles, demonstrating the potential of gold catalysis in the synthesis of complex molecules . Additionally, a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation has been reported, providing a novel strategy for incorporating CO2 into organic molecules . Palladium-catalyzed reactions have also been employed, such as the aerobic oxidative cyclization with isocyanides to synthesize 4-halo-2-aminoquinolines and the oxidative carbonylation to produce various heterocycles . These methods highlight the diverse reactivity of 2-ethynylanilines and their utility in constructing a wide array of chemical structures.
Molecular Structure Analysis
The molecular structure of 3-ethynylaniline derivatives is characterized by the presence of the ethynyl group, which imparts unique electronic and steric properties to the molecule. This group can influence the reactivity and selectivity of the compound in chemical reactions. For example, the presence of different substituents on the terminal alkyne can switch the reaction pathway from intramolecular cyclization to intermolecular dimerization, leading to the formation of either indoles or quinolines . The molecular structure of these compounds plays a crucial role in determining the outcome of synthetic transformations.
Chemical Reactions Analysis
3-Ethynylaniline derivatives participate in a variety of chemical reactions. The palladium-catalyzed tandem intramolecular aminopalladation of alkynylanilines is one such reaction, leading to the synthesis of 2,3-disubstituted indole derivatives . Another example is the stereoselective synthesis of (E)-3-(methoxycarbonyl)methylene-1,3-dihydroindol-2-ones through palladium-catalyzed oxidative carbonylation . Additionally, the three-component activation/alkynylation/cyclocondensation (AACC) synthesis of 3-ethynylquinoxalines demonstrates the compound's ability to form complex structures with enhanced emission solvatochromic properties . The rhodium-catalyzed cyclization of 2-ethynylanilines in the presence of isocyanates to form indole-3-carboxamides further exemplifies the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-ethynylaniline derivatives are influenced by the ethynyl group and the substituents attached to the aniline ring. These properties are crucial for the compound's reactivity and the conditions required for various chemical transformations. For example, the reaction conditions such as temperature, pressure, and the presence of a catalyst can significantly affect the yield and selectivity of the desired products . The solvatochromic properties of the synthesized compounds, as well as their emission spectra, can be fine-tuned by modifying the substituents on the ethynylaniline core, which is essential for applications in materials science and organic electronics .
科学研究应用
合成多取代吲哚和喹啉
3-乙炔基苯胺在合成各种化合物中起着至关重要的作用。例如,它在通过分歧途径创建多取代吲哚和喹啉中发挥作用。使用带有不同末端取代基的2-乙炔基苯胺可通过铟催化的分子内环化产生各种多官能吲哚衍生物。同样,具有特定末端三键上的基团的底物通过铟促进的分子间二聚化形成多取代喹啉衍生物。这突显了3-乙炔基苯胺在催化不同化学反应中合成复杂有机结构方面的多功能性(Sakai et al., 2008)。
金催化的分子间氧化
在有机合成领域,3-乙炔基苯胺被用于金催化的分子间氧化过程中。这种方法可以高效地生产官能化的3-氧基吲哚,展示了金催化氧化过程在合成重要有机化合物方面的有效性(Shu et al., 2014)。
电化学合成
3-乙炔基苯胺在电化学应用中也具有重要意义。它已在电化学氧化的背景下进行研究,导致二氮化合物的合成。这种绿色电化学方案展示了3-乙炔基苯胺在环境友好化学合成过程中的潜力。此外,该方法的副产物显示出抗生素活性,进一步展示了该化合物在科学研究中的多功能应用(Mehrdadian et al., 2021)。
涉及CO2固定的串联过程
3-乙炔基苯胺的一种新颖应用是在串联型环化过程中观察到,随后进行CO2固定。这种方法有效地合成3-羧基吲哚,而无需过渡金属催化剂。这种创新方法突显了3-乙炔基苯胺在开发CO2固定新策略方面的作用,有助于可持续化学实践(Inamoto et al., 2012)。
聚合和点击化学
3-乙炔基苯胺在聚合物科学领域中发挥着重要作用,特别是在制备和表征“可点击”的聚苯胺衍生物方面。它的电聚合和与苯胺等其他化合物的反应已被探索,以创造具有独特性能的新型聚合物。由于其特殊特性,如电化学响应和与传统聚苯胺相比较低的电导率,这些聚合物在各个领域具有潜在应用(Salavagione, 2016)。
安全和危害
3-Ethynylaniline is a flammable liquid and vapour. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
3-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKQLUVBPJEUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885746 | |
| Record name | Benzenamine, 3-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylaniline | |
CAS RN |
54060-30-9 | |
| Record name | 3-Ethynylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54060-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054060309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 3-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethynylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYNYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8GFZ5KGE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



